2-(3,3-Difluoropyrrolidin-1-yl)aniline
CAS No.: 1897695-01-0
Cat. No.: VC3114751
Molecular Formula: C10H12F2N2
Molecular Weight: 198.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1897695-01-0 |
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Molecular Formula | C10H12F2N2 |
Molecular Weight | 198.21 g/mol |
IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)aniline |
Standard InChI | InChI=1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-4-2-1-3-8(9)13/h1-4H,5-7,13H2 |
Standard InChI Key | KYUGSLXRCKSNBO-UHFFFAOYSA-N |
SMILES | C1CN(CC1(F)F)C2=CC=CC=C2N |
Canonical SMILES | C1CN(CC1(F)F)C2=CC=CC=C2N |
Introduction
Property | Value |
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Molecular Weight | 198.22 g/mol |
XLogP3 (estimated) | 2.2-2.5 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bond Count | 1 |
Topological Polar Surface Area | ~29 Ų |
The 3,3-difluoro substitution pattern on the pyrrolidine ring significantly influences the molecule's properties. The presence of fluorine atoms enhances metabolic stability and bioavailability, which are critical factors in drug development. Additionally, the difluoropyrrolidinyl group contributes to improved pharmacokinetic properties by modulating lipophilicity and molecular conformation .
Synthesis Methods
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)aniline typically involves nucleophilic substitution reactions. While specific methods for this exact compound aren't directly described in the available literature, synthesis approaches for similar compounds can be adapted.
A general synthetic route might include:
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Preparation of 3,3-difluoropyrrolidine or its derivatives
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Coupling with an appropriately substituted aniline derivative
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Protection/deprotection steps as needed
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Purification via chromatography or crystallization
By examining similar compounds, we can infer that the synthesis might involve reaction of 2-fluoroaniline or 2-bromoaniline with 3,3-difluoropyrrolidine under appropriate conditions, potentially using catalysts to facilitate the coupling reaction .
Structural Isomers and Related Compounds
2-(3,3-Difluoropyrrolidin-1-yl)aniline belongs to a family of fluorinated heterocyclic compounds that have been explored for various applications. Several structural isomers and related compounds have been studied:
Compound | Structure Position | Molecular Weight | Key Difference |
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3-(3,3-Difluoropyrrolidin-1-yl)aniline | meta | 198.21 g/mol | Pyrrolidinyl at meta position |
4-(3,3-Difluoropyrrolidin-1-yl)aniline | para | 198.22 g/mol | Pyrrolidinyl at para position |
2-(3,3-Difluoropiperidin-1-yl)aniline | ortho | 212.24 g/mol | Piperidine vs. pyrrolidine ring |
2-(3,3-Difluoropyrrolidin-1-yl)-5-ethylaniline | ortho, with 5-ethyl | 226.27 g/mol | Additional ethyl group |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)aniline | ortho, with 5-bromo | 277.11 g/mol | Additional bromo group |
Comparing these compounds provides valuable insights into structure-activity relationships. The position of the 3,3-difluoropyrrolidinyl group (ortho, meta, or para) significantly affects the compound's biological activity and physicochemical properties .
Analytical Characterization
Accurate characterization of 2-(3,3-Difluoropyrrolidin-1-yl)aniline is essential for confirming its structure and purity. Standard analytical techniques employed include:
Spectroscopic Methods
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NMR Spectroscopy: The 1H NMR spectrum would show characteristic signals for the aromatic protons of the aniline ring, the pyrrolidine ring protons, and the amino group. The 19F NMR would display signals for the two fluorine atoms, providing confirmation of the difluoro substitution.
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Mass Spectrometry: The expected molecular ion peak would appear at m/z 198.09, with fragmentation patterns characteristic of both the aniline and pyrrolidine portions of the molecule .
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Infrared Spectroscopy: Characteristic bands would include N-H stretching (primary amine), C-F stretching, and aromatic C=C stretching frequencies.
Chromatographic Methods
HPLC and GC-MS are commonly used to assess the purity of 2-(3,3-Difluoropyrrolidin-1-yl)aniline. These techniques can detect impurities at low levels and provide information about the compound's retention behavior, which correlates with its physicochemical properties .
Applications in Medicinal Chemistry
The 3,3-difluoropyrrolidinyl group has gained attention in medicinal chemistry due to its ability to enhance metabolic stability and bioavailability of drug candidates. Similar difluorinated compounds have demonstrated significant biological activities in various therapeutic areas.
Pharmaceutical Relevance
The fluorine atoms in 2-(3,3-Difluoropyrrolidin-1-yl)aniline contribute several advantageous properties:
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Enhanced Metabolic Stability: The C-F bonds resist metabolic degradation, potentially extending the compound's half-life in vivo .
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Improved Lipophilicity: The fluorine atoms can modulate the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.
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Conformational Effects: The presence of fluorine can influence the conformation of the pyrrolidine ring, potentially affecting binding interactions with biological targets .
Research Applications
Compounds containing the 3,3-difluoropyrrolidinyl moiety have been investigated in several research contexts:
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As building blocks in the synthesis of more complex pharmaceutical compounds
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As structural components in enzyme inhibitors
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In the development of novel drug delivery systems
In particular, related compounds have been investigated for their potential applications in the development of inhibitors for various biological targets. For example, certain difluorinated compounds have been studied in the context of PI5P4Kγ inhibitors, which are relevant to diseases such as cancer, neurodegeneration, and immunological disorders .
Structure-Activity Relationships
Analysis of structure-activity relationships involving compounds similar to 2-(3,3-Difluoropyrrolidin-1-yl)aniline provides valuable insights for medicinal chemistry optimization. Several structural features affect biological activity:
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Position of substitution: The ortho-positioning of the 3,3-difluoropyrrolidinyl group in 2-(3,3-Difluoropyrrolidin-1-yl)aniline creates a distinct spatial arrangement that can affect interactions with biological targets. Studies with related compounds show that ortho substitution often results in different activity profiles compared to meta or para substitution .
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Fluorination pattern: The 3,3-difluoro substitution pattern on the pyrrolidine ring has been shown to be optimal for certain applications. This pattern enhances metabolic stability while maintaining favorable binding properties .
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Additional substituents: Research on related compounds indicates that additional substituents on the aniline portion can fine-tune biological activity. For example, adding electron-withdrawing or electron-donating groups to the aniline ring can modulate potency and selectivity .
In studies examining similar compound series, optimization efforts have demonstrated that hydrophobic moieties in specific positions can enhance potency, though there are often multiple factors at play, including steric considerations within binding pockets .
Comparison with Related Heterocyclic Systems
2-(3,3-Difluoropyrrolidin-1-yl)aniline belongs to a broader class of heterocyclic compounds that have been explored in medicinal chemistry. Comparison with related systems provides context for understanding its potential applications:
Heterocyclic System | Key Differences | Notable Applications |
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Pyrrolidinylanilines (non-fluorinated) | Lack of fluorine atoms | Lower metabolic stability, different physicochemical profile |
Piperidinylanilines | Six-membered vs. five-membered ring | Different spatial arrangement, flexibility, and binding properties |
Tetrahydroquinoxalines | Fused bicyclic system vs. separate rings | Used in developing inhibitors for viral targets |
The 3,3-difluoropyrrolidinyl motif has been incorporated into various drug candidates. For instance, studies have shown that both hydrophilic (e.g., morpholine) and hydrophobic (such as 3,3-difluoropyrrolidine) substitutions can be beneficial to biological activities in the optimization of certain drug scaffolds .
Future Research Directions
The unique structural features of 2-(3,3-Difluoropyrrolidin-1-yl)aniline suggest several promising avenues for future research:
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Expanded SAR studies: Systematic exploration of substitutions on the aniline portion of the molecule could yield compounds with enhanced potency and selectivity for specific targets.
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Application in fragment-based drug discovery: The compact nature of this compound makes it suitable as a building block or fragment in drug discovery campaigns.
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Development of chemical probes: The distinct structural features could be leveraged to create chemical probes for studying biological systems.
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Investigation of specific biological targets: Based on the properties of similar compounds, focused studies on specific enzyme classes or receptor types could identify novel applications.
Research into difluorinated compounds continues to expand, with particular emphasis on their applications in addressing challenging therapeutic targets and improving the drug-like properties of candidate molecules .
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